

2H-Naphtho[1,8-bc]furan-2-one molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2H-Naphtho[1,8-bc]furan-2-one**

Cat. No.: **B1294282**

[Get Quote](#)

An In-depth Technical Guide to 2H-Naphtho[1,8-bc]furan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of **2H-Naphtho[1,8-bc]furan-2-one**. While direct experimental protocols for its synthesis and specific biological activities are not extensively documented in publicly available literature, this guide furnishes a plausible synthetic pathway based on related compounds and discusses the known biological activities of the broader naphthofuran class of molecules to inform future research and drug development efforts.

Molecular Structure and Formula

2H-Naphtho[1,8-bc]furan-2-one is a heterocyclic organic compound featuring a naphthalene core fused with a furan-2-one ring. Its chemical structure is characterized by a lactone functional group within a strained peri-fused ring system, which imparts unique chemical properties.

- Chemical Formula: C₁₁H₆O₂[\[1\]](#)
- IUPAC Name: 2-oxatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-3-one
- CAS Number: 5247-85-8[\[1\]](#)

- Molecular Weight: 170.16 g/mol [\[1\]](#)

Structure:

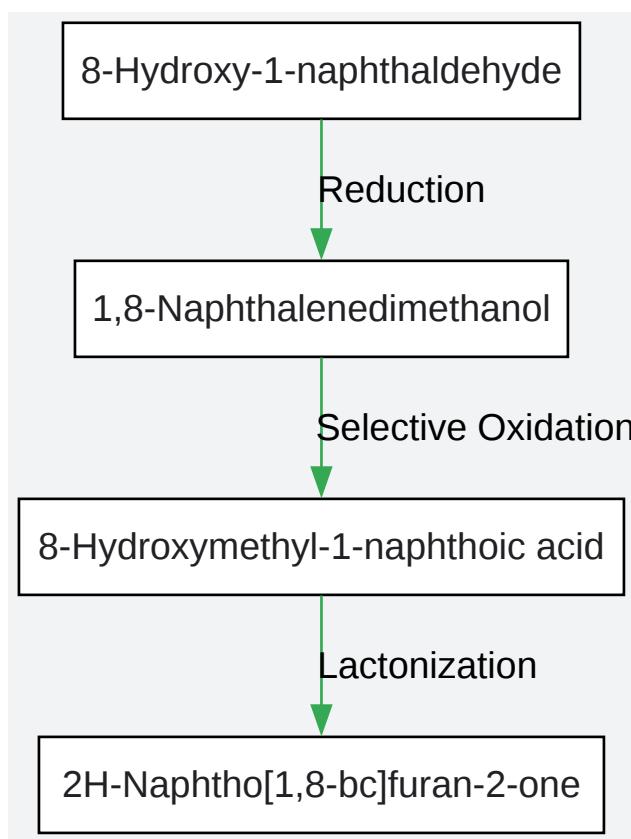
Caption: Molecular Structure of **2H-Naphtho[1,8-bc]furan-2-one**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2H-Naphtho[1,8-bc]furan-2-one**.

Property	Value
Molecular Formula	C ₁₁ H ₆ O ₂
Molecular Weight	170.16 g/mol
CAS Number	5247-85-8
Melting Point	99-101 °C
Boiling Point	325.6 °C at 760 mmHg
Density	1.389 g/cm ³
Flash Point	134.4 °C
Refractive Index	1.728
XLogP3	2.37
Topological Polar Surface Area	26.3 Å ²

Experimental Protocols: A Plausible Synthetic Pathway


While a specific, detailed experimental protocol for the synthesis of **2H-Naphtho[1,8-bc]furan-2-one** is not readily available in the reviewed literature, a plausible route can be inferred from the chemistry of its parent compound, 2H-naphtho[1,8-bc]furan. The synthesis of 2H-naphtho[1,8-bc]furan has been described, and it is known to be oxidized by air to 8-hydroxy-1-

naphthaldehyde[2]. This suggests that a potential synthetic route to the target lactone could involve the oxidation of a suitable precursor such as 8-hydroxymethyl-1-naphthoic acid.

Proposed Synthesis:

The proposed synthesis involves two main conceptual steps:

- Preparation of 8-hydroxymethyl-1-naphthoic acid: This intermediate could potentially be synthesized from 8-hydroxy-1-naphthaldehyde through a series of reduction and oxidation steps.
- Lactonization: The intramolecular esterification (lactonization) of 8-hydroxymethyl-1-naphthoic acid would yield the desired **2H-Naphtho[1,8-bc]furan-2-one**.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic pathway for **2H-Naphtho[1,8-bc]furan-2-one**.

Detailed Hypothetical Protocol:

Step 1: Synthesis of 8-Hydroxymethyl-1-naphthoic acid (Hypothetical)

- Starting Material: 8-Hydroxy-1-naphthaldehyde.
- Procedure:
 - Reduction of the aldehyde group of 8-hydroxy-1-naphthaldehyde to a hydroxymethyl group using a suitable reducing agent like sodium borohydride.
 - Protection of the resulting diol.
 - Selective oxidation of one of the hydroxymethyl groups to a carboxylic acid.
 - Deprotection to yield 8-hydroxymethyl-1-naphthoic acid.

Step 2: Lactonization to form **2H-Naphtho[1,8-bc]furan-2-one**

- Starting Material: 8-Hydroxymethyl-1-naphthoic acid.
- Procedure: A variety of reagents can be used to effect lactonization. A common method involves the use of a dehydrating agent or a catalyst that facilitates intramolecular esterification.
 - Reagents: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP), or Yamaguchi esterification conditions.
 - Solvent: A non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
 - Protocol:
 - Dissolve 8-hydroxymethyl-1-naphthoic acid in the chosen solvent.
 - Add the lactonization reagents at a controlled temperature (e.g., 0 °C to room temperature).
 - Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).

- Upon completion, the reaction would be worked up to remove byproducts and the crude product purified by column chromatography or recrystallization to yield **2H-Naphtho[1,8-bc]furan-2-one**.

It is crucial to note that this is a proposed pathway and would require experimental validation and optimization.

Biological Activity and Therapeutic Potential

There is a significant lack of specific biological activity data for **2H-Naphtho[1,8-bc]furan-2-one** in the current scientific literature. However, the broader class of naphthofuran derivatives has been the subject of considerable research, demonstrating a wide range of pharmacological activities. These findings provide a valuable context for the potential therapeutic applications of **2H-Naphtho[1,8-bc]furan-2-one**.

Known Activities of Naphthofuran Derivatives:

- Anticancer Activity: Various naphthofuran derivatives have exhibited cytotoxic effects against several cancer cell lines^{[3][4][5]}. Their mechanisms of action are diverse and can involve the inhibition of key enzymes or interference with cellular signaling pathways.
- Anti-inflammatory and Analgesic Properties: Some naphthofuran-based compounds have shown promising anti-inflammatory and analgesic activities.
- Antimicrobial and Antifungal Activity: The naphthofuran scaffold is present in molecules with demonstrated antibacterial and antifungal properties.
- SIRT1 Activation: Certain naphthofuran derivatives have been identified as potent activators of SIRT1, a protein deacetylase involved in cellular metabolism and aging, suggesting potential applications in age-related diseases^{[6][7]}.
- Antitubercular Potential: In silico studies have suggested that naphthofuran derivatives may act as potential antitubercular agents by targeting specific proteins in *Mycobacterium tuberculosis*^[8].

Given the diverse bioactivities of the naphthofuran core, **2H-Naphtho[1,8-bc]furan-2-one** represents a molecule of interest for further investigation. Its unique strained lactone structure

may confer novel biological properties. Future research should focus on the synthesis and subsequent screening of this compound against a variety of biological targets to elucidate its therapeutic potential.

Signaling Pathways:

Currently, there is no information available that directly links **2H-Naphtho[1,8-bc]furan-2-one** to any specific signaling pathways. For other naphthofuran derivatives, involvement in pathways such as SIRT1/NF-κB (p65) has been reported in the context of inflammation[6][7]. Elucidating the mechanism of action of **2H-Naphtho[1,8-bc]furan-2-one** would require dedicated in vitro and in vivo studies.

Conclusion

2H-Naphtho[1,8-bc]furan-2-one is a structurally intriguing molecule with a well-defined chemical formula and physicochemical properties. While detailed experimental data on its synthesis and biological activity are currently limited, this guide provides a plausible synthetic route and highlights the significant therapeutic potential of the broader naphthofuran class of compounds. This information serves as a valuable resource for researchers and professionals in drug development, encouraging further exploration of this and related molecules for novel therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2H-Naphtho[1,8-bc]furan-2-one | C11H6O2 | CID 78907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2H-naphtho[1,8-bc]furan and 8-hydroxy-1-naphthaldehyde - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. In vitro cytotoxic activity of naphtho[1,2-b]furan, furo[2,3-f], furo[2,3-g] and furo[3,2-g]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic naphtho- and benzofurans from an endophytic fungus *Epicoccum nigrum* Ann-B-2 associated with *Annona squamosa* fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Pharmacological Evaluation of Naphthofuran Derivatives as Potent SIRT1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2H-Naphtho[1,8-bc]furan-2-one molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294282#2h-naphtho-1-8-bc-furan-2-one-molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com